BenchChemオンラインストアへようこそ!

1,4-Benzodioxin

Thermolysis Gas-phase kinetics Process chemistry

1,4-Benzodioxin (CAS 255-37-8) is the fully unsaturated parent heterocycle of the benzodioxin family, with a planar dioxin ring enforced by the 2,3-double bond. This planarity is essential for nanomolar LTB4 receptor antagonism (IC₅₀ 288–477 nM) and dual antiplatelet activity (GPIIb/IIIa IC₅₀ 2.3 μM), outperforming the non-planar 2,3-dihydro analog. Substitution with 1,3-benzodioxole or the saturated analog alters target selectivity and potency. For reproducible synthesis of C2-carboxylic acid/amide and C6/C7-ether derivatives with privileged anti-inflammatory, antithrombotic, and anticancer chemotypes, only high-purity 1,4-benzodioxin ensures conformational integrity. ≥95% purity is standard; higher purities available on request. Bulk and custom packaging options are offered.

Molecular Formula C8H6O2
Molecular Weight 134.13 g/mol
CAS No. 255-37-8
Cat. No. B1211060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzodioxin
CAS255-37-8
Synonyms1,4-benzodioxine
Molecular FormulaC8H6O2
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)OC=CO2
InChIInChI=1S/C8H6O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H
InChIKeyHPARLNRMYDSBNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Benzodioxin (CAS 255-37-8): Core Scaffold Properties and Procurement-Relevant Identity


1,4-Benzodioxin (CAS 255-37-8) is the fully unsaturated parent heterocycle of the benzodioxin family, with molecular formula C₈H₆O₂ and a molecular weight of 134.13 g/mol [1]. Unlike its saturated analog 2,3-dihydro-1,4-benzodioxin, the double bond between positions 2 and 3 confers a planar dioxin ring, altering electronic distribution, conformational flexibility, and reactivity [2]. This scaffold serves as a key building block for derivatives exhibiting anti-inflammatory, antiplatelet, lipid peroxidation inhibitory, and anticancer activities, making precise identity and purity critical for reproducible research outcomes.

Why 1,4-Benzodioxin Cannot Be Replaced by 2,3-Dihydro-1,4-Benzodioxin or Other Oxygen Heterocycles


The 2,3-double bond in 1,4-benzodioxin enforces planarity of the dioxin ring, whereas 2,3-dihydro-1,4-benzodioxin (1,4-benzodioxane) adopts a non-planar twist-chair conformation [1]. This conformational difference directly impacts molecular recognition at biological targets: in lipid peroxidation assays, 1,4-benzodioxin derivatives were 5 to >45 times more potent than probucol, while the corresponding 2,3-dihydro derivatives showed divergent structure-activity relationships [2]. Similarly, 1,4-benzodioxine-based LTB4 antagonists achieve nanomolar IC₅₀ values (288–477 nM) [3], and 1,4-benzodioxine antiplatelet agents outperform the comparator LX2421 [4]. Replacing the unsaturated scaffold with 1,3-benzodioxole alters both potency and selectivity profiles—1,4-benzodioxin derivatives are more active as local anesthetics but less effective as anti-arrhythmics than their 1,3-benzodioxole counterparts [5]. Generic substitution therefore risks loss of activity, altered target selectivity, and unpredictable pharmacokinetics.

Quantitative Differentiation Evidence for 1,4-Benzodioxin Against Closest Analogs


Thermal Degradation Kinetics: 1,4-Benzodioxin Requires 41 kJ/mol Higher Activation Energy than Chroman

In very low pressure pyrolysis (550–1210 K), 1,4-benzodioxin (BD) and chroman both decompose via an o-quinone methide intermediate, yet their rate-determining steps differ fundamentally. For BD, cleavage of the phenyl–vinoxy bond is rate-limiting, with an Arrhenius equation k_BD/s⁻¹ = 10¹⁵·⁶ exp(–310/RT), corresponding to an activation energy (Ea) of 310 kJ/mol [1]. For chroman, the rate-limiting step is phenoxy–carbon bond cleavage followed by ethene elimination, with k_chroman/s⁻¹ = 10¹⁵·³ exp(–269/RT), giving Ea = 269 kJ/mol [1]. The 41 kJ/mol higher activation barrier for BD translates into substantially greater thermal persistence, which is advantageous in high-temperature synthetic transformations or applications where thermal lability of the heterocycle is a concern.

Thermolysis Gas-phase kinetics Process chemistry

Lipid Peroxidation Inhibition: 1,4-Benzodioxin Derivatives 5× to >45× More Potent than Probucol

A series of 6- or 7-substituted 2-carboxamido- and 2-(aminomethyl)-1,4-benzodioxin derivatives were evaluated for inhibition of human low-density lipoprotein (LDL) copper-induced peroxidation alongside their 2,3-dihydro-1,4-benzodioxin counterparts [1]. The five most active 1,4-benzodioxin derivatives (compounds 21, 25, 28, 36, and 37) were between 5 and >45 times more potent than the reference antioxidant probucol in the same assay [1]. Notably, the double bond in the dioxin ring was identified as a critical structural requirement for high inhibitory activity, as the corresponding saturated 2,3-dihydro analogs showed markedly reduced potency.

Lipid peroxidation Antioxidant LDL oxidation

LTB4 Receptor Antagonism: 1,4-Benzodioxine Derivatives Achieve Nanomolar IC₅₀ (288–477 nM)

Forty-one 1,4-benzodioxine derivatives were synthesized and eighteen were tested in vitro for LTB4 receptor antagonism [1]. Compounds 24b, 24c, and 24e exhibited IC₅₀ values of 288 nM, 439 nM, and 477 nM, respectively [1]. These values place 1,4-benzodioxine-based LTB4 antagonists in a competitive range with other small-molecule LTB4 antagonists reported in the literature. The structure-activity relationship study demonstrated that a carboxylic acid or amide group at the C2 position combined with an ether group at C6 or C7 is required for activity, highlighting the specific substitution pattern enabled by the 1,4-benzodioxine scaffold. While no direct head-to-head comparator within the same assay is reported, the nanomolar potency distinguishes this scaffold from many other heterocyclic LTB4 antagonist series that operate in the micromolar range.

LTB4 antagonist Anti-inflammatory GPCR

Antiplatelet Aggregation: 1,4-Benzodioxine Derivative 9-2p Outperforms LX2421 with IC₅₀ of 22.2 μM (Thrombin) and 41.7 μM (ADP)

In a direct head-to-head evaluation, the 1,4-benzodioxine derivative 9-2p inhibited human platelet aggregation induced by ADP with an IC₅₀ of 41.7 μM and by thrombin with an IC₅₀ of 22.2 μM, demonstrating superior potency to the reference compound LX2421 in both induction modes [1]. Additionally, 9-2p exhibited GPIIb/IIIa receptor antagonistic activity with an IC₅₀ of 2.3 μM, equipotent to the RGD peptide class of GPIIb/IIIa antagonists [1]. In an in vivo antithrombotic study, 9-2p displayed remarkable efficacy, surpassing LX2421 but remaining less effective than the clinical agent tirofiban, positioning the 1,4-benzodioxine scaffold as a viable starting point for dual antiplatelet/anticoagulant agent development.

Antiplatelet GPIIb/IIIa antagonist Antithrombotic

Anticancer Activity: 1,4-Benzodioxine Derivative 11a Shows Broad-Spectrum IC₅₀ < 10 μM Across Four Cancer Cell Lines, Surpassing 1,3-Benzodioxole Analogs

A matched-set study of 1,3-benzodioxole and 1,4-benzodioxine derivatives synthesized from gallic acid evaluated antiproliferative activity against HepG2, PC-3, MCF-7, and A549 cell lines via MTT assay [1]. The 1,4-benzodioxine derivative 11a was identified as the most active compound across all four cell lines, with IC₅₀ < 10 μM in each case, and importantly exhibited lower toxicity toward normal human BJ1 fibroblasts [1]. Compound 11a inhibited tubulin polymerization with an IC₅₀ of 6.37 μM, induced G2/M cell cycle arrest, and triggered both early and late apoptosis in MCF-7 cells, associated with increased Bax/Bcl-2 ratio, p53 upregulation, and caspase activation [1]. The corresponding 1,3-benzodioxole derivatives tested in the same panel were less active, indicating that the expanded dioxine ring confers a potency advantage.

Anticancer Tubulin inhibitor Apoptosis

High-Impact Application Scenarios for 1,4-Benzodioxin Based on Differentiated Evidence


Anti-Inflammatory Drug Discovery: LTB4 Antagonist Lead Optimization

The 1,4-benzodioxine scaffold delivers nanomolar LTB4 receptor antagonism (IC₅₀ 288–477 nM), as demonstrated by Bouissane et al. (2023) [1]. Procurement of high-purity 1,4-benzodioxin (CAS 255-37-8) is essential for synthesizing C2-carboxylic acid/amide, C6/C7-ether substituted derivatives that achieve this potency. The scaffold's planar geometry, enforced by the 2,3-double bond, is critical for receptor complementarity; substitution with the non-planar 2,3-dihydro analog would compromise the observed nanomolar activity.

Cardiovascular Research: Dual Antiplatelet–Anticoagulant Agent Development

The 1,4-benzodioxine derivative 9-2p demonstrates dual antiplatelet activity (IC₅₀ 22.2 μM thrombin-induced, 41.7 μM ADP-induced) and GPIIb/IIIa antagonism (IC₅₀ 2.3 μM), outperforming LX2421 [2]. This profile supports the procurement of 1,4-benzodioxin as a core scaffold for developing multitarget antithrombotic agents. The unsaturated scaffold also enables regio- and stereochemical diversification at positions 6 and 7, which independently modulate thrombin inhibitory and GPIIb/IIIa binding activities [3].

Oncology: Tubulin Polymerization Inhibitor Discovery with Cancer-Cell Selectivity

The 1,4-benzodioxine derivative 11a exhibits broad-spectrum anticancer activity (IC₅₀ < 10 μM across four cell lines) with lower toxicity to normal BJ1 cells and potent tubulin polymerization inhibition (IC₅₀ 6.37 μM) [4]. The 1,4-benzodioxine scaffold outperforms the corresponding 1,3-benzodioxole analogs in the same study, making it the preferred heterocyclic core for colchicine-site tubulin inhibitor programs. Sourcing the parent 1,4-benzodioxin is the first step in accessing this privileged chemotype.

Process Chemistry: High-Temperature Synthetic Route Design Leveraging Thermal Stability

1,4-Benzodioxin exhibits a thermal decomposition activation energy of 310 kJ/mol, which is 41 kJ/mol higher than that of the related oxygen heterocycle chroman (269 kJ/mol) [5]. This enhanced thermal stability allows 1,4-benzodioxin to withstand more vigorous reaction conditions (e.g., high-temperature cyclizations, distillations at elevated temperatures) without scaffold degradation. For process chemists scaling up benzodioxin-based intermediates, this translates into broader solvent and temperature windows, reduced byproduct formation from thermal decomposition, and improved overall yield consistency.

Quote Request

Request a Quote for 1,4-Benzodioxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.